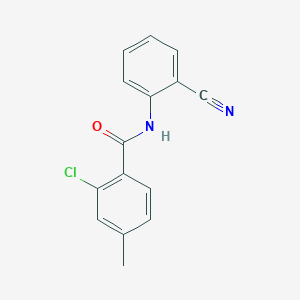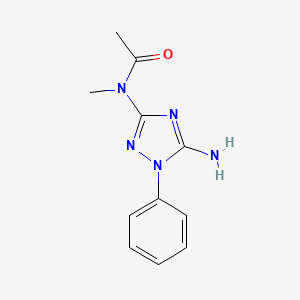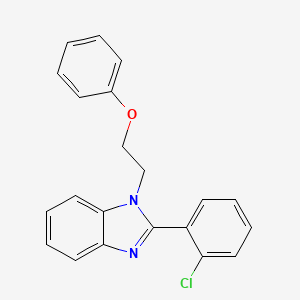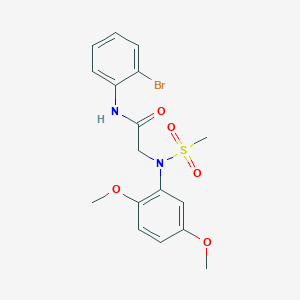
2-chloro-N-(2-cyanophenyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-cyanophenyl)-4-methylbenzamide, also known as CCMB, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. CCMB is a benzamide derivative that has been synthesized through a series of chemical reactions. This compound has been found to exhibit remarkable biological activity, making it a promising candidate for further research.
作用機序
The mechanism of action of 2-chloro-N-(2-cyanophenyl)-4-methylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various cellular processes. For example, 2-chloro-N-(2-cyanophenyl)-4-methylbenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 2-chloro-N-(2-cyanophenyl)-4-methylbenzamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-(2-cyanophenyl)-4-methylbenzamide has been found to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and analgesic effects. It has also been shown to have insecticidal properties, making it a potential candidate for use as a pesticide. In addition, 2-chloro-N-(2-cyanophenyl)-4-methylbenzamide has been found to have low toxicity, making it a relatively safe compound to use in various applications.
実験室実験の利点と制限
One of the main advantages of 2-chloro-N-(2-cyanophenyl)-4-methylbenzamide is its potent biological activity, which makes it a promising candidate for further research in various fields. However, one of the limitations of 2-chloro-N-(2-cyanophenyl)-4-methylbenzamide is its relatively complex synthesis method, which may limit its widespread use in certain applications.
将来の方向性
There are several future directions for research on 2-chloro-N-(2-cyanophenyl)-4-methylbenzamide, including:
1. Further studies on the mechanism of action of 2-chloro-N-(2-cyanophenyl)-4-methylbenzamide in cancer cells.
2. Development of new synthetic methods for 2-chloro-N-(2-cyanophenyl)-4-methylbenzamide that are more efficient and cost-effective.
3. Investigation of the potential applications of 2-chloro-N-(2-cyanophenyl)-4-methylbenzamide in agriculture, such as its use as a pesticide.
4. Development of new derivatives of 2-chloro-N-(2-cyanophenyl)-4-methylbenzamide with improved biological activity and selectivity.
5. Studies on the toxicity and safety of 2-chloro-N-(2-cyanophenyl)-4-methylbenzamide in various applications.
In conclusion, 2-chloro-N-(2-cyanophenyl)-4-methylbenzamide is a promising chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. Further research on 2-chloro-N-(2-cyanophenyl)-4-methylbenzamide is warranted to fully understand its mechanism of action and potential applications.
合成法
The synthesis of 2-chloro-N-(2-cyanophenyl)-4-methylbenzamide involves several steps, starting with the reaction of 2-cyanophenylboronic acid with 4-chloro-3-nitrotoluene in the presence of a palladium catalyst. The resulting product is then reduced using sodium borohydride to yield 2-chloro-4-methyl-N-(2-cyanophenyl)aniline. Finally, this compound is reacted with benzoyl chloride to produce 2-chloro-N-(2-cyanophenyl)-4-methylbenzamide.
科学的研究の応用
2-chloro-N-(2-cyanophenyl)-4-methylbenzamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-chloro-N-(2-cyanophenyl)-4-methylbenzamide has been found to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases. In agriculture, 2-chloro-N-(2-cyanophenyl)-4-methylbenzamide has been used as a pesticide due to its insecticidal properties. In material science, 2-chloro-N-(2-cyanophenyl)-4-methylbenzamide has been used as a building block for the synthesis of various organic compounds.
特性
IUPAC Name |
2-chloro-N-(2-cyanophenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-10-6-7-12(13(16)8-10)15(19)18-14-5-3-2-4-11(14)9-17/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCBVXYDLJBRNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-cyanophenyl)-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-isopropoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5798927.png)
![4-methoxy-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5798936.png)
![(2-methoxy-5-nitrophenyl)[4-(methylthio)benzyl]amine](/img/structure/B5798942.png)


![3,4-dimethoxy-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5798964.png)
![1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine](/img/structure/B5798969.png)

![2-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5798983.png)

![ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate](/img/structure/B5799009.png)


